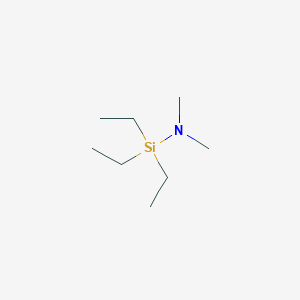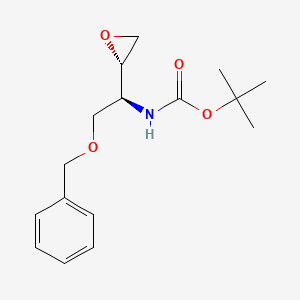
(N,N-Dimethylamino)triethylsilane
Vue d'ensemble
Description
(N,N-Dimethylamino)triethylsilane is an organosilicon compound with the molecular formula C8H21NSi. It is commonly used as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids. This compound is known for its stability over a wide range of reaction conditions and can be removed selectively in the presence of other functional groups .
Applications De Recherche Scientifique
Orientations Futures
Mécanisme D'action
Target of Action
(N,N-Dimethylamino)triethylsilane is primarily used as a chemical intermediate in various reactions . It is a trialkylsilane, and the Si-H bond in it is reactive . This makes it a versatile reagent in organic synthesis, where it can interact with a variety of targets.
Mode of Action
The reactive Si-H bond in this compound allows it to participate in various chemical reactions. For instance, it can act as a reducing agent in the reductive etherification of aldehydes and ketones . In this process, this compound interacts with its targets (the carbonyl compounds) and reduces them to their corresponding ethers.
Biochemical Pathways
This compound affects the biochemical pathways of the compounds it interacts with. For example, in the reductive etherification of carbonyl compounds, it alters the carbonyl pathway, leading to the formation of ethers instead of alcohols . The downstream effects of this alteration can vary depending on the specific reaction and the compounds involved.
Result of Action
The result of this compound’s action is the transformation of the compounds it interacts with. For instance, in the reductive etherification of carbonyl compounds, it transforms the carbonyl compounds into ethers . This transformation occurs at the molecular level and can have various effects at the cellular level, depending on the specific compounds involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is sensitive to moisture and water, which can cause it to decompose . Therefore, it is typically used in environments where moisture can be controlled. Other factors, such as temperature and pH, can also affect its reactivity and the outcomes of the reactions it is used in.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (N,N-Dimethylamino)triethylsilane typically involves the reaction of triethylchlorosilane with dimethylamine. The process can be summarized as follows:
Raw Material Preparation: Triethylchlorosilane and dimethylamine are prepared along with a suitable solvent.
Reaction: Triethylchlorosilane is added to a reaction flask containing the solvent, and dimethylamine gas is introduced. The reaction proceeds to form this compound.
Separation: The crude product is separated by distillation under reduced pressure to remove the solvent and any unreacted starting materials.
Purification: The crude product is further purified by distillation to obtain high-purity this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous feeding of triethylchlorosilane and dimethylamine into a reactor, followed by continuous distillation and purification to achieve the desired product quality .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Hydrolysis: The compound reacts slowly with moisture or water, leading to the formation of triethylsilanol and dimethylamine.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include triethylsilyl ethers, amines, or thiols.
Hydrolysis Products: The major products of hydrolysis are triethylsilanol and dimethylamine.
Comparaison Avec Des Composés Similaires
(N,N-Dimethylamino)trimethylsilane: Similar in structure but with three methyl groups instead of three ethyl groups.
(N,N-Dimethylamino)triisopropylsilane: Similar in structure but with three isopropyl groups instead of three ethyl groups.
Uniqueness: (N,N-Dimethylamino)triethylsilane is unique due to its balance of steric hindrance and reactivity. The ethyl groups provide moderate steric hindrance, making it suitable for a wide range of reactions without causing excessive steric strain. This makes it more versatile compared to its trimethyl and triisopropyl counterparts .
Propriétés
IUPAC Name |
N-methyl-N-triethylsilylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NSi/c1-6-10(7-2,8-3)9(4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAJIYKRQQZJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374371 | |
| Record name | dimethylaminotriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3550-35-4 | |
| Record name | dimethylaminotriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methylimidazo[1,2-a]pyridine](/img/structure/B1585894.png)








